molecular formula C9H9N3O2 B1591696 5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 292070-01-0

5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester

Cat. No. B1591696
M. Wt: 191.19 g/mol
InChI Key: KPLHXWFXDADDMP-UHFFFAOYSA-N
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Description

The molecule “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” contains a total of 24 bonds. There are 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) . It contains a total of 23 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .


Synthesis Analysis

Benzimidazoles, including “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester”, can be synthesized through various methods. One common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has also been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .


Molecular Structure Analysis

The molecular structure of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” is complex, with a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” include a molecular weight of 191.19 . More detailed properties such as density, boiling point, vapor pressure, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of Benzimidazoles

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : This compound is used in the synthesis of benzimidazoles, a class of compounds with a wide range of therapeutic applications . Benzimidazoles are used in drug discovery due to their structural similarity to purine, making them key structural motifs in drug design .
  • Methods of Application : The synthesis involves a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles .
  • Results : The method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids . The corresponding benzimidazoles were obtained in 80–99% yield .

Potential Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzimidazole derivatives, which can be synthesized using this compound, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .
  • Methods of Application : The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .
  • Results : The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Preparation of Non-Protein Amino Acid

  • Scientific Field : Biochemistry
  • Application Summary : This compound has been used in the preparation of a unique non-protein amino acid that is useful for medicinal chemistry .
  • Methods of Application : The synthesis involves the conversion of Boc-Asp-OMe (14b) to the beta-benzimidazole derivative (15b) .
  • Results : The beta-benzimidazole derivative (15b) was successfully synthesized in 92% yield .

Synthesis of Telmisartan

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : This compound is an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist used in the treatment of hypertension .
  • Methods of Application : The synthesis involves the use of 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester .
  • Results : The synthesis results in the production of Telmisartan .

Rearrangements of Quinoxalinones

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in the rearrangements of quinoxalinones to synthesize various biheterocyclic motifs . The benzimidazole scaffold, which can be synthesized using this compound, is one of the most widely investigated scaffolds by synthetic chemists because of its medicinal importance .
  • Methods of Application : The synthesis involves coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .
  • Results : The rearrangements provide a useful method for synthesizing diversity-oriented heterocyclic systems .

Preparation of Piperidinyl Methanone

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the preparation of piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone , a potential medicinal compound.
  • Methods of Application : The synthesis involves the use of 5-Benzimidazolecarboxylic acid .
  • Results : The piperidinyl methanone was successfully synthesized .

properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHXWFXDADDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590805
Record name Methyl 6-amino-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester

CAS RN

292070-01-0
Record name Methyl 6-amino-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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